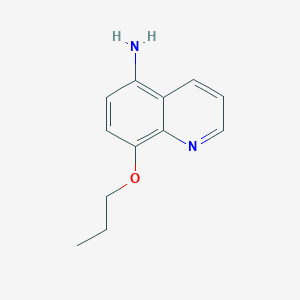

8-Propoxyquinolin-5-amine

Description

8-Propoxyquinolin-5-amine is a quinoline derivative featuring a propoxy group (–OCH₂CH₂CH₃) at position 8 and an amine (–NH₂) substituent at position 4. Quinoline derivatives are heterocyclic aromatic compounds with broad applications in medicinal chemistry, materials science, and industrial processes (e.g., corrosion inhibition, fuel additives) . Although this compound is listed in specialty chemical catalogs, its commercial availability is currently discontinued, limiting large-scale applications . Its structural features align with derivatives of 8-quinolinol, where alkoxy and amine substituents are strategically positioned to modulate electronic properties and reactivity .

Properties

IUPAC Name |

8-propoxyquinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-8-15-11-6-5-10(13)9-4-3-7-14-12(9)11/h3-7H,2,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRXXRUMMFJXTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C2C(=C(C=C1)N)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-Propoxyquinolin-5-amine can be achieved through various synthetic routes. One common method involves the reaction of 8-hydroxyquinoline with propyl bromide in the presence of a base to form 8-propoxyquinoline. This intermediate is then subjected to nitration followed by reduction to yield this compound . Industrial production methods often utilize similar synthetic routes but may involve optimization for large-scale production, such as the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

8-Propoxyquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 5-position, using reagents like halogens or alkylating agents.

The major products formed from these reactions include quinoline N-oxides, reduced amines, and substituted quinoline derivatives .

Scientific Research Applications

8-Propoxyquinolin-5-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology: This compound has shown potential as an antimicrobial and antimalarial agent due to its ability to inhibit the growth of various pathogens.

Medicine: It is being investigated for its potential use in the treatment of infectious diseases and as a scaffold for drug development.

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Propoxyquinolin-5-amine involves its interaction with molecular targets such as enzymes and receptors. For example, in its antimicrobial activity, it is believed to interfere with the synthesis of nucleic acids and proteins in pathogens, leading to their death . The compound may also act as a chelating agent, binding to metal ions and disrupting essential biological processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations:

- Substituent Position: The position of alkoxy/amine groups significantly impacts properties. For example, 8-Propoxyquinolin-5-amine’s C8 propoxy group may enhance solubility in non-polar environments compared to C5-methoxy derivatives like 5-methoxyquinolin-8-amine .

- Synthetic Routes: Alkylation of o-toluidine (for 4a) and palladium-catalyzed amidation (for 5-methoxyquinolin-8-amine) highlight divergent strategies for introducing substituents .

Functional and Application-Based Comparisons

Medicinal Chemistry Potential

While this compound lacks direct pharmacological data, structurally related compounds like 5-methoxyquinolin-8-amine serve as intermediates in synthesizing bioactive amides (e.g., N-phthaloyl-amino acid conjugates) .

Physicochemical Properties

- Solubility: Alkoxy groups (e.g., propoxy) generally increase lipid solubility compared to alkyl or halogen substituents. This property could make this compound more suitable for non-aqueous applications like gasoline additives .

- Electronic Effects: The electron-donating propoxy group at C8 may stabilize the quinoline ring via resonance, contrasting with electron-withdrawing groups (e.g., –Cl in isoquinolin-5-amine hydrochloride) .

Biological Activity

8-Propoxyquinolin-5-amine is a compound belonging to the quinoline family, characterized by its molecular formula and a molecular weight of 202.25 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and antimalarial applications.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Its antimicrobial properties are attributed to its ability to interfere with nucleic acid and protein synthesis in pathogens, leading to their death. This mechanism is significant for its potential therapeutic applications in treating infectious diseases.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity against a range of bacteria and fungi. For instance, studies have demonstrated its effectiveness against E. coli and Staphylococcus aureus, showing a dose-dependent inhibition of growth. The compound's ability to disrupt cellular processes makes it a candidate for further development as an antimicrobial agent.

Antimalarial Properties

In addition to its antimicrobial effects, this compound has shown promise as an antimalarial agent. Preliminary studies suggest that it may inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, by targeting specific metabolic pathways essential for the parasite's survival.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other quinoline derivatives:

| Compound Name | Key Activity | Unique Features |

|---|---|---|

| 8-Hydroxyquinoline | Antimicrobial | Broad pharmacological potential |

| 8-Aminoquinoline | Antimalarial | Used in malaria treatment |

| Primaquine | Antimalarial | Established treatment for malaria |

| Tafenoquine | Antimalarial | Long-lasting effects against malaria |

The specific propoxy substitution at the 8-position in this compound provides distinct chemical properties that enhance its biological activity compared to these other derivatives.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at a university evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that at concentrations of 50 µg/mL, the compound effectively inhibited the growth of both gram-positive and gram-negative bacteria. The study utilized standard agar diffusion methods to assess efficacy, confirming that the compound's mechanism likely involves disruption of cell wall synthesis.

Research Findings on Antimalarial Activity

Another research effort focused on the antimalarial properties of this compound. In vitro assays revealed that the compound exhibited IC50 values comparable to established antimalarial drugs, indicating significant potential for development as a new therapeutic agent against malaria. Further investigations into its pharmacokinetics and safety profile are ongoing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.